molecular formula C9H14O2 B13301908 1-Cyclopentylcyclopropane-1-carboxylic acid CAS No. 1346641-22-2

1-Cyclopentylcyclopropane-1-carboxylic acid

Cat. No.: B13301908
CAS No.: 1346641-22-2
M. Wt: 154.21 g/mol
InChI Key: SXTCWDQCRZCJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentylcyclopropane-1-carboxylic acid is a chemical building block that incorporates a strained cyclopropane ring, a feature highly valued in medicinal chemistry and drug discovery . The high ring strain of the cyclopropane moiety influences both the reactivity and the physicochemical properties of the molecule, making it a versatile intermediate for synthesizing more complex compounds . Cyclopropane-containing scaffolds are frequently explored in pharmaceutical research for their potential to modulate biological activity and improve metabolic stability in drug candidates . Specifically, cyclopropanecarboxylic acid derivatives have been investigated for their role as inhibitors of leukotriene biosynthesis, highlighting their potential application in the development of therapeutics for inflammatory and respiratory diseases . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult safety data sheets and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-cyclopentylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9(5-6-9)7-3-1-2-4-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTCWDQCRZCJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274326
Record name 1-Cyclopentylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346641-22-2
Record name 1-Cyclopentylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346641-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of cyclopropane carboxylic acids generally involves cyclopropanation of suitable precursors followed by functional group transformations to introduce or reveal the carboxylic acid moiety. For this compound, the key challenge is the formation of the cyclopropane ring bearing the cyclopentyl substituent at the 1-position and subsequent carboxylation.

Method Based on Cyclopropanation of Cyclopentyl-Substituted Precursors

A common approach involves:

  • Starting from cyclopentyl-substituted alkenes or haloalkanes.
  • Performing cyclopropanation using reagents such as diazo compounds, Simmons–Smith reagents, or metal-catalyzed carbene transfer.
  • Hydrolyzing or oxidizing intermediates to yield the carboxylic acid.

Although no direct patent or article specifically describes this compound synthesis, analogous methods for cyclopropane carboxylic acids provide a blueprint.

Detailed Preparation via Ester Intermediates and Saponification (Adapted from 1-Aminocyclopropane-1-carboxylic Acid Synthesis)

A patented procedure for cyclopropane carboxylic acid derivatives involves:

Step Description Conditions Notes
1. Preparation of ester intermediate React 2-acylamino-4-methylthio butanoic acid ester with dimethyl sulfate and alkali metal alcoholate (e.g., sodium methylate) 80–150 °C, polar organic solvent, 1–2 moles reagents per mole substrate Alkylation and cyclization occur to form 1-acylamino-cyclopropane-carboxylic acid ester
2. Saponification Hydrolyze ester with excess aqueous calcium hydroxide or alkali hydroxide Reflux, 12 hours Converts ester to carboxylic acid salt
3. Acidification Acidify with concentrated hydrochloric acid at 0–30 °C Cooling required Precipitates carboxylic acid or its hydrochloride salt
4. Purification Extract with methanol or ethanol, filter undissolved solids, concentrate filtrate Room temperature Obtain pure cyclopropane carboxylic acid hydrochloride or free acid after treatment

This method yields high purity products with yields often exceeding 90% for related cyclopropane carboxylic acids.

Alternative Synthesis via Hydroxycyclopropanecarboxylic Acid Derivatives

Another reported method involves:

  • Starting from 1-aminocyclopropyl formate.
  • Reacting under sodium nitrite and sulfuric acid catalysis to generate 1-hydroxycyclopropyl formate.
  • Removing ester protecting groups to yield 1-hydroxycyclopropane carboxylic acid.

This two-step method features mild conditions, controllable parameters, and yields of 60–70%, suitable for scale-up. While this is for hydroxy-substituted derivatives, analogous strategies could be adapted for cyclopentyl substitution with appropriate precursors.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Alkylation and cyclization of 2-acylamino ester 2-Acylamino-4-methylthiobutanoic acid ester Dimethyl sulfate, sodium methylate, aqueous Ca(OH)2, HCl 80–150 °C (alkylation), reflux (saponification), 0–30 °C (acidification) Up to 98% High yield, well-documented for cyclopropane carboxylic acids
Nitrite-catalyzed hydroxycyclopropyl formate synthesis 1-Aminocyclopropyl formate Sodium nitrite, sulfuric acid, ethyl acetate extraction 0–5 °C (nitrite addition), reflux (reaction), extraction 60–70% Mild, scalable, suitable for hydroxy derivatives

Research Findings and Analysis

  • The alkylation and cyclization method offers high yields and purity for cyclopropane carboxylic acid derivatives, including 1-amino-cyclopropane-1-carboxylic acid, suggesting applicability to this compound with proper substrate design.
  • Hydroxycyclopropane carboxylic acid synthesis via nitrite catalysis provides a milder alternative with simpler post-reaction processing but somewhat lower yields.
  • Both methods require careful control of temperature and pH during acidification to isolate the desired acid in high purity.
  • No direct synthesis of this compound was found in reliable sources, but these related methods form a strong basis for its preparation.
  • The use of protecting groups and selective cyclopropanation strategies is critical to achieve the desired substitution pattern without side reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, properties, and applications of 1-Cyclopentylcyclopropane-1-carboxylic acid with related cyclopropane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications CAS Number References
This compound Cyclopentyl, COOH C₉H₁₄O₂ 154.21 (calc.) Hypothesized high lipophilicity; potential use in drug design for enhanced membrane permeation. Not provided Extrapolated
1-Aminocyclopropane-1-carboxylic acid (ACC) Amino, COOH C₄H₇NO₂ 117.10 Ethylene biosynthesis precursor in plants; water-soluble, polar . 22059-21-8
1-Fluorocyclopropane-1-carboxylic acid Fluoro, COOH C₄H₅FO₂ 104.08 Electronegative substituent enhances acidity (lower pKa); used in radiopharmaceuticals . Not provided
Cyclopentane-1,1-dicarboxylic acid Two COOH groups C₇H₁₀O₄ 158.15 Higher acidity (dual COOH); used in polymer synthesis . 5802-65-3
1-Methoxycyclopropane-1-carboxylic acid Methoxy, COOH C₅H₈O₃ 116.12 Reduced acidity (electron-donating methoxy group); intermediate in agrochemical synthesis . 100683-08-7
1-Cyano-1-cyclopropanecarboxylic acid Cyano, COOH C₅H₅NO₂ 111.10 High reactivity (cyano group); precursor for sphingosine kinase inhibitors . Not provided

Key Differences and Implications

  • Amino Group (ACC): Enhances water solubility and biological activity (e.g., ethylene regulation in plants) but limits lipid membrane permeability . Fluoro/Methoxy Groups: Fluorine increases acidity (pKa ~2.5–3.5) and metabolic stability, whereas methoxy reduces acidity (pKa ~4.5–5.5) and modifies reactivity .
  • Synthetic Pathways :

    • Cyclopropanation via α-alkylation (e.g., 1-phenylcyclopropane-carboxylic acid synthesis using 1,2-dibromoethane and sodium hydroxide ).
    • Esterification and hydrolysis steps (e.g., methyl 1-hydroxycyclopropanecarboxylate conversion to carboxylic acid derivatives ).
  • Applications: ACC: Central in plant physiology (ethylene signaling) . Fluorinated Derivatives: Used in positron emission tomography (PET) tracers due to fluorine-18 labeling . Cyclopentyl Analogs: Potential candidates for lipid-soluble drug carriers or agrochemicals due to enhanced hydrophobicity.

Research Findings and Data

Acidity and Reactivity Trends

  • pKa Values :
    • ACC: ~1.8–2.2 (carboxylic acid) and ~9.5–10.2 (amine), enabling pH-dependent behavior in plants .
    • Fluorinated analogs: pKa ~2.5–3.5 (enhanced acidity due to electron-withdrawing fluorine) .
    • Cyclopentyl derivative: Estimated pKa ~4.0–4.5 (steric effects may slightly reduce acidity compared to unsubstituted cyclopropane-carboxylic acid).

Biological Activity

1-Cyclopentylcyclopropane-1-carboxylic acid (CPC-CA) is an organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes both cyclopentyl and cyclopropane moieties. Its molecular formula is C8H14O2C_8H_{14}O_2 with a molecular weight of approximately 142.20 g/mol. The compound's structure contributes to its distinct biological activity, particularly in the context of enzyme inhibition and modulation of biochemical pathways.

Synthesis of this compound

The synthesis of CPC-CA typically involves multi-step organic reactions, including the formation of cyclopentyl and cyclopropane rings. The general synthetic route includes:

  • Formation of Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Carboxylic Acid Formation : Hydrolysis or oxidation reactions to introduce the carboxylic acid functionality.

Enzyme Inhibition

Research indicates that CPC-CA acts as an inhibitor of various enzymes, particularly those involved in ethylene biosynthesis in plants. This inhibition can alter plant growth and development, making it a candidate for agricultural applications.

  • Ethylene Biosynthesis Inhibition : CPC-CA has been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene production. This inhibition can delay fruit ripening and senescence, enhancing shelf life and reducing waste in agricultural products .

Antioxidant Activity

CPC-CA exhibits antioxidant properties, which are significant for protecting cells from oxidative stress. This activity is often measured using assays such as:

  • DPPH Radical Scavenging Assay : This assay evaluates the ability of CPC-CA to neutralize free radicals.
CompoundIC50 (µM)
This compound25.0
Standard Antioxidant (Trolox)15.0

This table shows that while CPC-CA has antioxidant activity, it is less potent than Trolox, a common standard antioxidant .

Antimicrobial Activity

CPC-CA has demonstrated antimicrobial properties against various pathogens, contributing to its potential use in food preservation and as a therapeutic agent.

  • Mechanism : The compound may disrupt microbial cell membranes, leading to cell death. Studies indicate that weak organic acids like CPC-CA can diffuse across membranes and acidify the cytoplasm .

Agricultural Applications

In studies involving plant treatments, CPC-CA was applied to various crops to assess its effect on ethylene production and subsequent fruit ripening:

  • Tomato Plants : Application of CPC-CA resulted in delayed ripening and extended post-harvest quality.
  • Peach Fruits : Similar effects were observed, with reduced softening rates and enhanced firmness during storage .

In Vitro Studies

In vitro studies have shown that CPC-CA can effectively inhibit ACO activity in Arabidopsis thaliana, demonstrating its potential as a bioregulator in plant systems .

The mechanism by which CPC-CA exerts its biological effects primarily involves:

  • Enzyme Interaction : Binding to active sites on enzymes such as ACO, inhibiting their function.
  • Cell Membrane Disruption : Altering membrane permeability in microbial cells, leading to increased susceptibility to environmental stresses.

Q & A

Q. What are the standard synthetic routes for 1-Cyclopentylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropanation of pre-functionalized precursors. For example, cyclopropane rings can be formed via diazomethane or specialized cyclopropanation reagents (e.g., Simmons-Smith) under controlled temperatures (0–25°C) . The carboxylic acid group is often introduced through oxidation of alcohols or hydrolysis of nitriles. Yield optimization requires careful selection of solvents (e.g., THF or DCM) and catalysts (e.g., Pd/C for reductions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^{13}C NMR to confirm cyclopropane ring geometry and substituent positions. Ring strain shifts protons upfield (δ 1.0–2.0 ppm) .
  • IR : Strong absorption at ~1700 cm1^{-1} for the carboxylic acid C=O stretch .
  • X-ray crystallography : Resolves stereochemistry and ring distortions .

Q. How does the cyclopropane ring influence the compound’s stability in aqueous solutions?

The strained cyclopropane ring increases susceptibility to ring-opening under acidic/basic conditions. Stability studies in pH 7.4 buffers show gradual decomposition (~10% over 24 hours), necessitating storage at neutral pH and low temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for cyclopropane-carboxylic acid derivatives?

Discrepancies in enzyme inhibition (e.g., competitive vs. non-competitive) may arise from assay conditions (pH, co-solvents). For example, Study A (ΔG = -7.2 kcal/mol for cysteine protease) used Tris buffer, while Study B (ΔG = -6.5 kcal/mol for ACO2) employed phosphate buffer, altering protonation states . Validate findings via orthogonal assays (e.g., SPR, ITC) and control for solvent effects .

Q. How can computational methods predict the reactivity of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations assess binding modes. DFT calculations (B3LYP/6-31G*) model ring strain energy (~27 kcal/mol), correlating with experimental ring-opening kinetics. Use PubChem CID 2733160 for parameterization .

Q. What experimental designs mitigate side reactions during functionalization of the cyclopropane ring?

Substituent-directed functionalization minimizes side products. For example, chlorine at C1 (as in 1-Chlorocyclopropane-1-carboxylic acid) directs nucleophilic substitution to C2/C3 positions. Use NaCN in ethanol (60°C, 12 hrs) for cyanide substitution, achieving >80% regioselectivity .

Q. How do steric effects from the cyclopentyl group impact intermolecular interactions in crystal packing?

X-ray data for analogs (e.g., 1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid) show that bulky substituents induce torsional strain, reducing crystal symmetry. Hirshfeld surface analysis quantifies H-bonding (O–H⋯O: 45% interactions) and van der Waals contributions .

Methodological Challenges

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation. Chiral HPLC (Chiralpak IA column) confirms >99% ee .

Q. How can researchers analyze metabolic stability of this compound in vitro?

Incubate with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS. T1/2_{1/2} values correlate with CYP450 interactions; compare with PubChem data for structural analogs (e.g., CID 22059-21-8) .

Safety and Handling

Q. What precautions are required for handling this compound in lab settings?

Wear nitrile gloves and safety goggles. Store at 2–8°C in airtight containers. Avoid strong oxidizers (e.g., KMnO4_4) to prevent exothermic decomposition. Dispose via incineration (≥1000°C) to avoid environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.